Balanophonin

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Balanophonin primarily targets microglia cells . Microglia are key immune cells in the brain that respond to emergency situations such as brain injury or immunological conditions .

Mode of Action

This compound interacts with its targets by inhibiting their activation .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), Interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in BV2 cells . It also inhibits LPS-induced inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX2) protein expression . Furthermore, it affects the mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It inhibits neuronal cell death resulting from LPS-activated microglia by regulating cleaved caspase-3 and poly ADP ribose polymerase (PARP) cleavage in N2a cells . This suggests that this compound may delay the progression of neuronal cell death by inhibiting microglial activation .

Action Environment

It’s worth noting that this compound is a natural compound isolated from plants that grow in tropical and subtropical regions of asia and oceania . The specific environmental conditions in these regions may play a role in the compound’s properties and effects.

Análisis Bioquímico

Biochemical Properties

Balanophonin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide, prostaglandin E2, interleukin-1β, and tumor necrosis factor-α in lipopolysaccharide-stimulated BV2 microglia cells . This compound also inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2 proteins, as well as mitogen-activated protein kinases including extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 MAPK . These interactions highlight the compound’s role in modulating inflammatory responses at the biochemical level.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it delays the progression of cell death by inhibiting microglial activation . This inhibition reduces the production of neurotoxic mediators, thereby protecting neurons from degeneration. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by regulating the activity of key enzymes and proteins involved in these processes . These cellular effects underscore the compound’s potential as a neuroprotective agent.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. For instance, this compound inhibits the activation of toll-like receptor 4 in microglial cells, which in turn reduces the production of inflammatory mediators . It also regulates the cleavage of caspase-3 and poly ADP ribose polymerase, which are involved in the apoptotic pathway . These molecular interactions highlight the compound’s ability to modulate key signaling pathways and cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can inhibit the activation of microglia and reduce the production of inflammatory mediators within 24 hours of treatment . Additionally, the compound’s stability and degradation over time have been studied to understand its long-term effects on cellular function. These temporal effects provide insights into the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased inhibition of inflammatory mediators and greater neuroprotective effects . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These dosage effects provide valuable information for the development of this compound-based treatments.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism includes its conversion into different metabolites, which can influence its biological activity and therapeutic potential . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Balanophonin can be isolated from natural sources like Dipteryx odorata and Balanophora japonica . The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on its extraction from natural sources rather than synthetic production .

Análisis De Reacciones Químicas

Types of Reactions

Balanophonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure to enhance its biological activity or to study its properties .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Balanophonin is unique among neo-lignans due to its specific structure and biological activities. Similar compounds include:

Honokitriol: Another neo-lignan with anti-inflammatory properties.

Daphneresinol: Known for its antioxidant activity.

Cassiferaldehyde: Exhibits anti-inflammatory effects.

These compounds share some biological activities with this compound but differ in their specific molecular targets and pathways .

Propiedades

IUPAC Name |

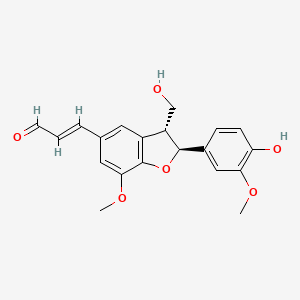

(E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3/b4-3+/t15-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSSLSMGCFIFR-LNFBDUAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does balanophonin exert its anti-inflammatory effects?

A1: this compound has been shown to inhibit the activation of TLR4, a receptor involved in the inflammatory response, in LPS-stimulated BV2 microglia cells []. This inhibition, in turn, reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) [].

Q2: What is the significance of inhibiting microglial activation?

A2: Excessive activation of microglia, the resident immune cells of the central nervous system, contributes to neuroinflammation, a key player in the progression of neurodegenerative diseases. By inhibiting microglial activation, this compound may help protect neurons from inflammatory damage [].

Q3: Does this compound directly impact neuronal cell death?

A3: Research suggests that this compound can indirectly protect neuronal cells from death induced by LPS-activated microglia. This protection is linked to the regulation of cleaved caspase-3 and poly ADP ribose polymerase (PARP) cleavage in N2a cells [].

Q4: Has this compound demonstrated anti-inflammatory activity in other models?

A4: Yes, this compound, along with other phenolic compounds isolated from Lithocarpus pachylepis seeds, exhibited moderate inhibitory activities against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells, a model for inflammation [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H22O6, and its molecular weight is 358.39 g/mol [].

Q6: What spectroscopic data is available for characterizing this compound?

A6: The structure of this compound has been elucidated using a variety of spectroscopic techniques, including UV, IR, MS, 1D and 2D NMR [, , ]. This data provides detailed information about the compound's structure and functional groups.

Q7: What are the natural sources of this compound?

A7: this compound has been isolated from various plant species, including Firmiana simplex [], Cirsium species [], Cornus officinalis [], Neonauclea reticulata [], Passiflora edulis [], Lithocarpus pachylepis [], and Balanophora japonica [], among others.

Q8: Are there any studies on the stability of this compound under various conditions?

A8: Specific studies focusing on the stability of this compound under different conditions are currently limited in the available literature.

Q9: Have any formulation strategies been explored to enhance the stability, solubility, or bioavailability of this compound?

A9: Currently, there is limited information available regarding specific formulation strategies employed to enhance the stability, solubility, or bioavailability of this compound.

Q10: Have computational methods been used to study this compound?

A10: Yes, molecular docking studies have been performed using this compound. One study utilized Molegro Virtual Docker to assess its potential inhibitory activity against p38α mitogen-activated protein kinase (p38α MAPK) []. Another study investigated its potential as an α-amylase inhibitor through molecular docking with porcine pancreatic α-amylase [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)